molecular formula C13H8F3NO B8764025 3-(2-Trifluoromethylbenzoyl)pyridine

3-(2-Trifluoromethylbenzoyl)pyridine

Cat. No. B8764025
M. Wt: 251.20 g/mol
InChI Key: UTNLFMDYSBRTDI-UHFFFAOYSA-N
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Description

3-(2-Trifluoromethylbenzoyl)pyridine is a useful research compound. Its molecular formula is C13H8F3NO and its molecular weight is 251.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Trifluoromethylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Trifluoromethylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Trifluoromethylbenzoyl)pyridine

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

pyridin-3-yl-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12(18)9-4-3-7-17-8-9/h1-8H

InChI Key

UTNLFMDYSBRTDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled (-70°~-80° C.) solution of 71.4 parts of a 1-butyllithium solution 1.6M in hexane in 105 parts of 1,1'-oxybisethane was added dropwise a solution of 40.6 parts of 3-bromopyridine in 70 parts of 1,1'-oxybisethane. Upon complete addition, stirring was continued for 15 minutes and a solution of 30 parts of 2-(trifluoromethyl)benzonitrile in 35 parts of 1,1'-oxybisethane was added dropwise at this low temperature. Upon completion, the mixture was stirred for 3 hours at this low temperature. The mixture was heated to room temperature and poured into 84 parts of a hydrochloric acid solution 10N and some crushed ice. The aqueous layer was separated and heated to the boiling point. After cooling, the mixture was made alkaline with an ammonium hydroxide solution and the product was extracted with dichloromethane. The extract was dried, filtered and concentrated. The residue was purified by filtration over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was concentrated, yielding 27.8 parts (63%) of (3-pyridinyl) [2-(trifluoromethyl)phenyl]methanone as an oily residue (intermediate 3).
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